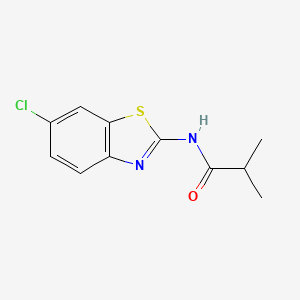

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylpropanamide

Description

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c1-6(2)10(15)14-11-13-8-4-3-7(12)5-9(8)16-11/h3-6H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSASIBJTOMQEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylpropanamide typically involves the reaction of 6-chloro-1,3-benzothiazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylpropanamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds with desired properties.

Biological Activities

This compound has been studied for its potential antimicrobial and anticancer properties. The benzothiazole moiety is known to interact with biological targets, which can lead to inhibition of specific enzymes or receptors involved in disease processes.

Case Study: Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that modifications on the benzothiazole ring enhance cytotoxicity against cancer cell lines (e.g., MCF-7) .

Medicinal Chemistry

This compound is being explored as a lead compound for the development of new pharmaceuticals targeting specific diseases. Its structural features contribute to its potential as a therapeutic agent.

Case Study: Antiparasitic Activity

In the context of Chagas disease treatment, compounds similar to this compound have shown promising results against Trypanosoma cruzi, the causative agent of the disease. Studies have highlighted its efficacy and metabolic stability in vitro and in vivo .

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials with unique properties. Its application extends to developing new materials that can be used in various industrial processes.

Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Intermediate for synthetic reactions | Facilitates synthesis of complex organic molecules |

| Biology | Antimicrobial and anticancer studies | Induces apoptosis in cancer cell lines |

| Medicinal Chemistry | Lead compound for pharmaceuticals | Effective against Trypanosoma cruzi |

| Industrial | Production of specialty chemicals | Development of unique materials |

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Halogen Substituents

- Chloro vs. Fluoro: The compound N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide (Entry 388, ) replaces chlorine with fluorine. N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide (Entry 392, ) demonstrates positional isomerism, with fluoro at position 3. This substitution could disrupt π-π stacking interactions due to altered electron distribution.

Trifluoromethyl and Methoxy Groups

- N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA, ) features a trifluoromethyl group (electron-withdrawing) and a trimethoxyphenyl-acetamide chain. The trifluoromethyl group enhances metabolic stability compared to chloro, while the acetamide chain provides distinct steric and electronic profiles. BTA showed high CK-1δ inhibitory activity (pIC50 = 7.8), with a GlideXP score of −3.78 kcal/mol, suggesting superior binding compared to some analogs .

Hydrazine Derivatives

- 1-(6-Chloro-1,3-benzothiazol-2-yl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazine () replaces the propanamide group with a hydrazine moiety.

Antifungal Activity

- Trifluoro-substituted-N-(6-chloro-1,3-benzothiazol-2-yl) benzamides () were inactive against fungi, highlighting the importance of the amide group.

Enzyme Inhibition

- BTA () demonstrated strong CK-1δ inhibition, while N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylpropanamide lacks reported data in this context. The methylpropanamide group’s steric effects might hinder binding compared to BTA’s trimethoxyphenyl-acetamide chain.

Anticonvulsant Activity

- Hydrazine derivatives (e.g., ) showed 100% protection in maximal electroshock (MES) models, whereas amide-based analogs like the target compound may prioritize different therapeutic pathways due to structural divergence .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a benzothiazole moiety substituted with a chlorine atom at position 6 and a 2-methylpropanamide group. The synthesis typically involves the reaction of 6-chloro-1,3-benzothiazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine under reflux conditions. The product can be purified through recrystallization or column chromatography.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. It has been shown to exhibit activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These results suggest that the compound may inhibit bacterial growth by interfering with essential cellular processes.

Anticancer Activity

In anticancer research, this compound has demonstrated cytotoxic effects on various cancer cell lines. A study evaluating its effects on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in significant apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Inhibition of proliferation |

| A549 | 25 | Disruption of mitochondrial function |

The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent apoptosis .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in cellular signaling pathways critical for microbial survival or cancer cell proliferation. For instance, it has been suggested that the compound may target bacterial enzymes essential for cell wall synthesis or disrupt mitochondrial pathways in cancer cells .

Case Studies

Recent research has focused on optimizing derivatives of benzothiazole compounds for enhanced biological activity. One study identified acylaminobenzothiazole derivatives as potential inhibitors of Trypanosoma cruzi, the causative agent of Chagas disease. The derivatives exhibited significant inhibitory effects on parasite replication, highlighting the therapeutic potential of benzothiazole derivatives in treating parasitic infections .

Q & A

Advanced Research Question

- Kinetic Studies : Use Michaelis-Menten assays to determine inhibition constants (Kᵢ). For example, test inhibition of Janus kinase 2 (JAK2) via ATP-competitive binding assays .

- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like the CB2 receptor. Validate with site-directed mutagenesis .

- Dose-Response Curves : Use IC₅₀ values to compare potency with structurally related compounds (e.g., fluorinated or sulfonamide analogs) .

How do structural modifications (e.g., substituent changes) influence its physicochemical and biological properties?

Advanced Research Question

- Electron-Withdrawing Groups : Chlorine at position 6 increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine in enzymes). Compare with methoxy or methylthio analogs .

- Steric Effects : Bulkier substituents (e.g., phenyl vs. methyl) may reduce binding affinity in sterically constrained active sites .

- Hydrogen Bonding : Amide and sulfonamide groups improve solubility and target engagement. Replace with ester or ether linkages to study stability trade-offs .

What strategies are effective for scaling up synthesis while maintaining purity?

Advanced Research Question

- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

- Process Optimization : Replace batch reactions with flow chemistry for better temperature control and reduced byproduct formation .

- Quality Control : Implement HPLC (>95% purity thresholds) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

How can crystallographic data address discrepancies in proposed molecular conformations?

Advanced Research Question

- Torsion Angle Analysis : X-ray structures reveal preferred conformations of the propanamide sidechain (e.g., syn vs. anti orientation relative to the benzothiazole ring) .

- Hydrogen Bond Networks : Identify intermolecular interactions (e.g., N–H⋯O bonds) that stabilize specific tautomers or crystal packing motifs .

- Validation Tools : Use PLATON or CCDC software to check for missed symmetry or disorder in crystal structures .

What are the limitations of current SAR studies, and how can they be improved?

Advanced Research Question

- Data Gaps : Many studies focus on antimicrobial activity; expand to anticancer or anti-inflammatory targets (e.g., COX-2 inhibition) .

- Computational Limits : Machine learning models trained on limited datasets may overlook rare substituent effects. Augment with high-throughput screening .

- Metabolic Stability : Incorporate ADMET studies (e.g., microsomal stability assays) to prioritize analogs with viable pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.